REACTION_CXSMILES
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[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)#[N:2].S(=O)(=O)(O)O.[CH2:17](O)[CH3:18]>>[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([O:9][CH2:17][CH3:18])=[O:8])=[CH:5][CH:4]=1)#[N:2]
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Name
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|
Quantity
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19.36 g
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Type
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reactant
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Smiles
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C(#N)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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3 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
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|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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This mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for a period of 28 h
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Duration
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28 h
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Type
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CUSTOM
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Details
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The solvent was removed via rotary evaporation
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Type
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WASH
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Details
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This was then washed with saturated sodium bicarbonate/water solution (5×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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brine (1×100 mL), and dried over magnesium sulfate
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Type
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FILTRATION
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Details
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Filtration and concentration
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Type
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CUSTOM
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Details
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yielded an off-white solid
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Type
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CUSTOM
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Details
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Recrystallization from 95% ethanol (50 mL)
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Name
|
|
Type
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product
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Smiles
|
C(#N)C1=CC=C(C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.85 g | |
YIELD: PERCENTYIELD | 3% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |